molecular formula C12H12N2O3S B5036379 ethyl 6-(allylthio)-5-cyano-2-hydroxynicotinate

ethyl 6-(allylthio)-5-cyano-2-hydroxynicotinate

Cat. No.: B5036379
M. Wt: 264.30 g/mol
InChI Key: SYKXYXJFMDSYGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-(allylthio)-5-cyano-2-hydroxynicotinate, also known as S-ethyl 6-(allylsulfanyl)-5-cyano-2-pyridylcarbamate, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the nicotinic acetylcholine receptor (nAChR) agonist family and has been found to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of ethyl 6-(allylthio)-5-cyano-2-hydroxynicotinate involves its interaction with nAChRs. This compound has been found to bind to the alpha4beta2 subtype of nAChRs, which are highly expressed in the brain. Binding of this compound to these receptors leads to an increase in the release of various neurotransmitters such as dopamine, acetylcholine, and glutamate. This increase in neurotransmitter release may contribute to the compound's effects on learning and memory.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In addition to enhancing the activity of nAChRs, this compound has been shown to increase the release of various neurotransmitters such as dopamine, acetylcholine, and glutamate. This compound has also been found to improve cognitive function in animal models, suggesting that it may have potential applications in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 6-(allylthio)-5-cyano-2-hydroxynicotinate in lab experiments is its specificity for the alpha4beta2 subtype of nAChRs. This specificity allows for more targeted research into the role of these receptors in various physiological processes. However, one limitation of using this compound is its potential for off-target effects. This compound may interact with other receptors or enzymes in addition to nAChRs, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on ethyl 6-(allylthio)-5-cyano-2-hydroxynicotinate. One area of interest is the compound's potential for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Further research is needed to determine the efficacy and safety of this compound in animal models and eventually in human clinical trials. Another area of interest is the development of more specific and potent agonists for the alpha4beta2 subtype of nAChRs. This could lead to the development of more effective treatments for a range of neurological disorders. Finally, research into the potential off-target effects of this compound is needed to ensure that the compound is used safely and effectively in scientific research.

Synthesis Methods

The synthesis of ethyl 6-(allylthio)-5-cyano-2-hydroxynicotinate involves the reaction of ethyl 6-bromo-5-cyano-2-hydroxynicotinate with allyl mercaptan in the presence of a palladium catalyst. The resulting compound can be purified using column chromatography and characterized using various spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Scientific Research Applications

Ethyl 6-(allylthio)-5-cyano-2-hydroxynicotinate has been found to have potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to interact with nAChRs, which are ion channels that are involved in a range of physiological processes including synaptic transmission, learning, and memory. This compound has been found to enhance the activity of nAChRs, which may have implications for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.

Properties

IUPAC Name

ethyl 5-cyano-2-oxo-6-prop-2-enylsulfanyl-1H-pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-3-5-18-11-8(7-13)6-9(10(15)14-11)12(16)17-4-2/h3,6H,1,4-5H2,2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYKXYXJFMDSYGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(NC1=O)SCC=C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.